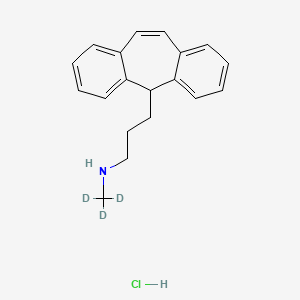
Protriptyline-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protriptyline-d3 Hydrochloride is a deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Protriptyline in various biological matrices. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass difference that aids in accurate mass spectrometric analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Protriptyline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Protriptyline molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:
Starting Material: Protriptyline or its precursor.
Hydrochloride Formation: The final step involves the conversion of the deuterated Protriptyline to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous testing using mass spectrometry and nuclear magnetic resonance (NMR) to confirm the incorporation of deuterium and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Protriptyline-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to reduce functional groups.
Substitution: Nucleophilic substitution reactions where the deuterium atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Protriptyline-d3 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometric analysis to quantify Protriptyline levels in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and identifying metabolites of Protriptyline.
Drug Development: Assists in the development of new antidepressant drugs by providing accurate analytical data.
Neurochemical Research: Used in studies investigating the effects of Protriptyline on neurotransmitter systems.
Mecanismo De Acción
Protriptyline-d3 Hydrochloride, like its non-deuterated counterpart, exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects.
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar therapeutic effects but different side effect profiles.
Nortriptyline Hydrochloride: A metabolite of Amitriptyline with a similar mechanism of action but different pharmacokinetics.
Doxepin Hydrochloride: A tricyclic antidepressant with additional antihistaminic properties.
Uniqueness
Protriptyline-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which provides a distinct mass difference for accurate mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering precise quantification and identification of Protriptyline and its metabolites.
Propiedades
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)


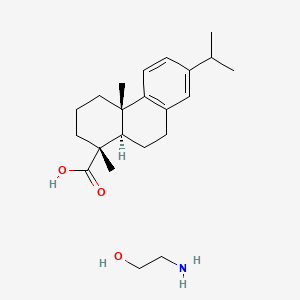
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
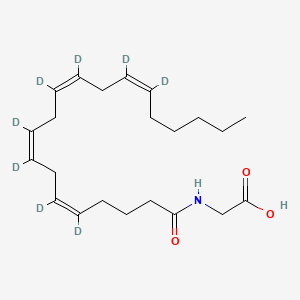
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
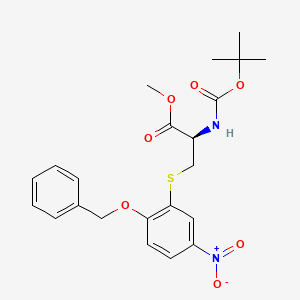
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
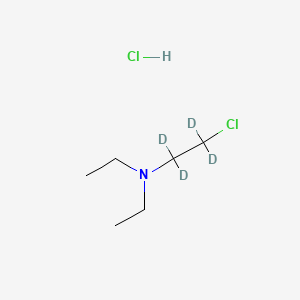
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
